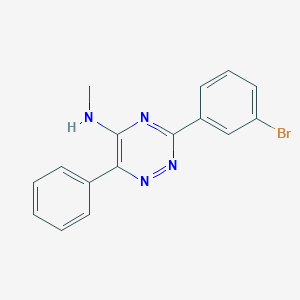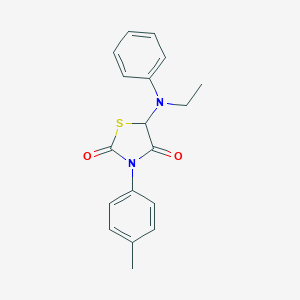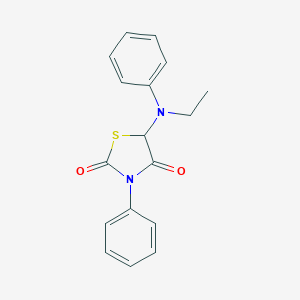
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine, also known as BPTA, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. BPTA has a unique chemical structure that makes it a promising candidate for various research applications.
Mécanisme D'action
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine exerts its inhibitory activity by binding to the active site of enzymes and blocking their activity. It has been shown to have a high affinity for the ATP-binding site of tyrosine kinases, which play a crucial role in cell signaling pathways. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to have anti-inflammatory activity by inhibiting the activity of phosphodiesterases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for various research applications. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has a high affinity for the ATP-binding site of tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has some limitations as well. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has limited solubility in aqueous solutions, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. One area of research is the development of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine derivatives with improved properties, such as increased solubility and potency. Another area of research is the use of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine as a tool to study the role of tyrosine kinases in cancer and other diseases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine involves the reaction between 3-bromoaniline and N-methyl-N-phenylhydrazinecarbothioamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein analysis. It has been shown to have potent inhibitory activity against a variety of enzymes, including tyrosine kinases, proteases, and phosphodiesterases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been used as a probe to study protein-protein interactions and protein-ligand interactions.
Propriétés
Nom du produit |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
|---|---|
Formule moléculaire |
C16H13BrN4 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C16H13BrN4/c1-18-16-14(11-6-3-2-4-7-11)20-21-15(19-16)12-8-5-9-13(17)10-12/h2-10H,1H3,(H,18,19,21) |
Clé InChI |
VUOBBKZVVSKILE-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES canonique |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)



![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)



![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)